molecular formula C9H9N3O3 B14732430 n-(Carbamoylcarbamoyl)benzamide CAS No. 6291-91-4

n-(Carbamoylcarbamoyl)benzamide

Cat. No.: B14732430
CAS No.: 6291-91-4
M. Wt: 207.19 g/mol
InChI Key: RCZSVBALDZUFRY-UHFFFAOYSA-N
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Description

N-(Carbamoylcarbamoyl)benzamide is an organic compound with the molecular formula C9H9N3O3 It is a derivative of benzamide, characterized by the presence of two carbamoyl groups attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Carbamoylcarbamoyl)benzamide can be synthesized through the direct condensation of benzoic acid and urea under specific conditions. One efficient method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of this compound typically involves the reaction of benzoic acid derivatives with urea or carbamoyl chlorides under controlled conditions. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Carbamoylcarbamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The benzamide structure allows for substitution reactions, where functional groups can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(Carbamoylcarbamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Carbamoylcarbamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting NF-kB activation . The compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical research.

Properties

CAS No.

6291-91-4

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

N-(carbamoylcarbamoyl)benzamide

InChI

InChI=1S/C9H9N3O3/c10-8(14)12-9(15)11-7(13)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15)

InChI Key

RCZSVBALDZUFRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC(=O)N

Origin of Product

United States

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